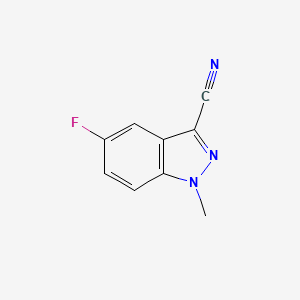

5-fluoro-1-methyl-1H-indazole-3-carbonitrile

Description

5-fluoro-1-methyl-1H-indazole-3-carbonitrile (CAS: 1521998-47-9) is a fluorinated indazole derivative with the molecular formula C₉H₆FN₃ and a molecular weight of 175.16 g/mol . The compound features a fluorine substituent at position 5, a methyl group at position 1, and a nitrile group at position 3 of the indazole core.

Properties

Molecular Formula |

C9H6FN3 |

|---|---|

Molecular Weight |

175.16 g/mol |

IUPAC Name |

5-fluoro-1-methylindazole-3-carbonitrile |

InChI |

InChI=1S/C9H6FN3/c1-13-9-3-2-6(10)4-7(9)8(5-11)12-13/h2-4H,1H3 |

InChI Key |

GNDHPHNPPHLOPH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C(=N1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-methyl-1H-indazole-3-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindazole and methyl iodide.

Nitrile Formation: The nitrile group is introduced through a reaction with a suitable nitrile source, such as cyanogen bromide or sodium cyanide, under basic conditions.

Methylation: The methyl group is introduced via a methylation reaction using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

Reactor Design: Use of high-pressure reactors to ensure efficient mixing and reaction rates.

Purification: Purification of the product through crystallization or chromatography to achieve high purity.

Quality Control: Implementation of stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1-methyl-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

5-fluoro-1-methyl-1H-indazole-3-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-1-methyl-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.

Pathways Involved: It may inhibit or activate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Indazole Derivatives with Halogen Substituents

The fluorine atom at position 5 and nitrile group at position 3 are critical for binding interactions. Comparisons with analogous halogenated indazoles reveal distinct physicochemical and biological properties:

Key Observations :

Heterocyclic Analogues: Indole vs. Indazole

Replacing the indazole core with indole alters hydrogen-bonding capacity and aromaticity:

Key Observations :

- Indazole vs. Indole : The indazole’s additional nitrogen atom enables stronger hydrogen-bonding interactions, enhancing target binding compared to indole derivatives .

- Functional Group Effects : The nitrile group in both scaffolds contributes to electron-withdrawing effects, but the formyl group in 5-formyl-indazole introduces polarity that may limit CNS penetration .

Biological Activity

5-Fluoro-1-methyl-1H-indazole-3-carbonitrile is an organic compound belonging to the indazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and microbial infections. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique molecular structure that includes:

- A fluorine atom

- A methyl group

- A cyano functional group attached to the indazole ring system

This combination enhances the compound's chemical reactivity and biological activity, making it a valuable candidate for further pharmacological studies .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, affecting cell proliferation and survival.

- Receptor Binding : It can bind to receptors, modulating signaling pathways related to cell growth and apoptosis .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant inhibitory effects on various cancer cell lines. For instance:

- Cell Line Studies : Research indicates that this compound has an IC50 value in the low micromolar range against multiple cancer cell lines, suggesting potent anticancer activity .

| Cell Line | IC50 (µM) |

|---|---|

| SNU16 | 0.0774 |

| KG1 | 0.0253 |

| FGFR2 | 0.002 ± 0.0008 |

These findings suggest that the compound may serve as a lead for developing new cancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial effects. Studies indicate:

- Broad-Spectrum Activity : The compound demonstrates activity against a range of bacteria and fungi, making it a candidate for further development in treating infectious diseases .

Case Studies

Several case studies have been conducted to assess the efficacy of this compound:

- Study on Cancer Cell Lines : A study evaluated the compound's effects on various cancer cell lines, revealing a dose-dependent decrease in cell viability with significant apoptosis induction.

- Antimicrobial Efficacy : Another study assessed the compound against common bacterial strains, demonstrating effective inhibition comparable to standard antibiotics.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Research indicates that:

- Substituent Effects : Modifications at different positions on the indazole ring can significantly alter its potency and selectivity against specific targets .

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 5-Fluoroindazole | Lacks methyl and nitrile groups | Different reactivity; primarily studied for its own properties |

| 1-Methylindazole | Lacks fluorine and nitrile groups | Varying biological activity compared to the target compound |

| 3-Cyanoindazole | Lacks fluorine and methyl groups | Different chemical behavior; less explored in medicinal chemistry |

Q & A

Q. What are the standard synthetic routes for 5-fluoro-1-methyl-1H-indazole-3-carbonitrile, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves:

- Friedel-Crafts acylation to introduce substituents to the indazole core (e.g., using AlCl₃ as a catalyst in dichlorobenzene) .

- Cyclization with hydrazine hydrate in dimethylformamide (DMF) to form the indazole ring, followed by nitro group reduction using hydrazine hydrate and Raney nickel .

- Fluorination and methylation steps to install the 5-fluoro and 1-methyl groups. Optimization includes temperature control (e.g., 80–100°C for cyclization) and solvent selection (e.g., DMF for improved solubility) . Purity is enhanced via flash column chromatography (e.g., silica gel with dichloromethane/n-hexane) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Answer: Key methods include:

- Single-crystal X-ray diffraction (XRD): Resolves bond lengths/angles and confirms the indazole core and substituent positions. Use SHELX programs for refinement .

- NMR spectroscopy: ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR confirms methyl group integration and carbonitrile functionality .

- High-resolution mass spectrometry (HRMS): Validates molecular formula (C₉H₆FN₃) and isotopic patterns.

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Answer: Discrepancies often arise from:

- Metabolic instability (e.g., cytochrome P450-mediated degradation). Mitigate via prodrug design or structural modifications (e.g., introducing electron-withdrawing groups to block oxidation) .

- Solubility limitations. Use co-solvents (e.g., PEG-400) in vivo or synthesize hydrophilic derivatives (e.g., carboxylate salts) .

- Off-target interactions. Employ chemo-proteomic profiling to identify non-specific binding and refine the scaffold .

Q. How can computational methods guide the design of derivatives with improved target binding affinity?

Answer:

- Molecular docking (AutoDock Vina) predicts interactions with target proteins (e.g., kinases). Focus on optimizing hydrogen bonds with the carbonitrile group and fluorine’s electrostatic contributions .

- QSAR models prioritize substituents at the 1-methyl and 5-fluoro positions. For example, bulkier groups at the 1-position may enhance steric complementarity .

- MD simulations assess conformational stability in aqueous vs. lipid environments .

Q. What crystallographic challenges arise in resolving the compound’s solid-state structure, and how are they addressed?

Answer: Common issues include:

- Disorder in the methyl group. Resolved via low-temperature data collection (100 K) and SHELXL refinement with anisotropic displacement parameters .

- Weak diffraction due to crystal twinning. Apply twinning detection algorithms in SHELXD and iterative refinement .

- Solvent masking. Use SQUEEZE (PLATON) to model disordered solvent molecules .

Data Interpretation and Validation

Q. How should researchers interpret conflicting NMR and LC-MS data for impurity profiling?

Answer:

- NMR detects stereoisomers (e.g., rotamers) that LC-MS may miss. Use VT-NMR (variable temperature) to identify dynamic processes .

- LC-MS/MS identifies low-abundance impurities (e.g., de-fluorinated byproducts). Compare retention times with synthetic standards .

- Quantitative ¹⁹F NMR (with CFCl₃ as an internal standard) resolves fluorine-containing impurities .

Q. What experimental controls are essential to validate the compound’s stability under physiological conditions?

Answer:

- pH stability assays: Incubate in buffers (pH 2–9) and monitor degradation via HPLC .

- Plasma stability studies: Use human plasma at 37°C; stabilize with protease inhibitors if metabolism is observed .

- Light/oxygen sensitivity: Store samples in amber vials under argon and assess photodegradation via UV-Vis spectroscopy .

Comparative and Mechanistic Studies

Q. How does fluorination at the 5-position influence electronic properties compared to non-fluorinated analogs?

Answer:

- Electron-withdrawing effect: The 5-fluoro group decreases indazole ring electron density, confirmed via Hammett substituent constants (σₚ = 0.78) .

- Impact on reactivity: Fluorine enhances resistance to electrophilic substitution but increases susceptibility to nucleophilic attack at the carbonitrile group .

Q. What mechanistic insights explain the compound’s selectivity in kinase inhibition assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.